N-tert-butyl-1H-pyrazole-5-carboxamide

Catalog No.
S13366769
CAS No.
847253-27-4
M.F
C8H13N3O
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-butyl-1H-pyrazole-5-carboxamide

CAS Number

847253-27-4

Product Name

N-tert-butyl-1H-pyrazole-5-carboxamide

IUPAC Name

N-tert-butyl-1H-pyrazole-5-carboxamide

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C8H13N3O/c1-8(2,3)10-7(12)6-4-5-9-11-6/h4-5H,1-3H3,(H,9,11)(H,10,12)

InChI Key

CUGLONFNGQBMPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=NN1

N-tert-butyl-1H-pyrazole-5-carboxamide is an organic compound characterized by a pyrazole ring substituted with a tert-butyl group and a carboxamide functional group. Its molecular formula is C₈H₁₃N₃O, and it has a molecular weight of 167.21 g/mol. The compound is notable for its structural features, which include the presence of both nitrogen atoms in the pyrazole ring and the carbonyl group from the carboxamide, making it a subject of interest in various chemical and biological studies .

Typical of pyrazole derivatives. These include:

  • Tautomerization: The compound exhibits tautomerism, where it can exist in different structural forms depending on the position of hydrogen atoms and double bonds within the molecule. This behavior is influenced by solvent polarity and can affect its reactivity .
  • Substitution Reactions: The nitrogen atoms in the pyrazole ring can undergo nucleophilic substitution, allowing for the introduction of various substituents which can modify its biological activity or chemical properties .
  • Hydrolysis: In aqueous environments, the carboxamide group can undergo hydrolysis, potentially leading to the formation of corresponding carboxylic acid derivatives .

N-tert-butyl-1H-pyrazole-5-carboxamide has been studied for its biological activities, particularly its potential as an inhibitor in various biochemical pathways. Research indicates that derivatives of this compound may exhibit:

  • Anticancer Properties: Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation, particularly through their interactions with specific protein kinases involved in cancer signaling pathways .
  • Insecticidal Activity: Some studies have highlighted the efficacy of pyrazole derivatives in targeting insect receptors, suggesting potential applications in pest control .
  • Ecdysone Receptor Modulation: The compound has been explored as a modulator of ecdysone receptors in insects, which could lead to novel insecticides that disrupt hormonal regulation during molting .

The synthesis of N-tert-butyl-1H-pyrazole-5-carboxamide typically involves several approaches:

  • Regiospecific Synthesis: A method described in literature involves the regiospecific synthesis of 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives using specific reagents and conditions that favor the formation of desired isomers .
  • Condensation Reactions: The reaction between tert-butyl hydrazine and appropriate carboxylic acids or their derivatives can yield N-tert-butyl-1H-pyrazole-5-carboxamide through condensation processes.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple reaction steps into a single procedure, enhancing efficiency and yield .

N-tert-butyl-1H-pyrazole-5-carboxamide has several applications across different fields:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for further development in drug discovery programs aimed at targeting specific cancers or diseases influenced by protein kinases .
  • Agricultural Chemistry: Due to its insecticidal properties, this compound may be utilized in formulating new pesticides that are more effective against pests while being less harmful to non-target organisms .
  • Chemical Research: As a versatile building block, it serves as a precursor for synthesizing more complex pyrazole derivatives used in various research applications.

Studies on N-tert-butyl-1H-pyrazole-5-carboxamide have focused on its interactions with biological targets:

  • Protein Kinase Inhibition: Research has indicated that this compound can inhibit certain protein kinases involved in signal transduction pathways related to cancer growth, suggesting mechanisms by which it exerts its biological effects .
  • Receptor Binding Studies: Interaction studies with insect ecdysone receptors have shown that this compound can modulate receptor activity, providing insights into its potential use as an insect growth regulator .

Several compounds share structural similarities with N-tert-butyl-1H-pyrazole-5-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-tert-butyl-1H-pyrazole-5-carboxylic acidContains a carboxylic acid instead of amideMore acidic properties; potential for different reactivity
1-(tert-butyl)-3-methylpyrazoleMethyl substitution at position 3May exhibit different biological activities due to methyl group
3-(tert-butyl)-1H-pyrazoleLacks the carboxamide functionalityPrimarily studied for its chemical stability

These compounds highlight the unique characteristics of N-tert-butyl-1H-pyrazole-5-carboxamide, particularly its dual functionality as both an amide and a pyrazole derivative, which may enhance its biological activity compared to others.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

167.105862047 g/mol

Monoisotopic Mass

167.105862047 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

Explore Compound Types